1H-Pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system comprising a pyrazole ring and a pyridine ring, which endows it with unique chemical properties. Its structure makes it a subject of interest in various scientific fields, particularly in medicinal chemistry and materials science. The compound is often studied for its potential biological activities, including anti-proliferative effects against cancer cell lines and interactions with biochemical pathways similar to purine bases .
This compound is classified as a heterocyclic amine due to the presence of nitrogen atoms in its ring structure. It can be synthesized from various precursors, including amino-substituted pyrazoles and functionalized pyridines. The classification of 1H-Pyrazolo[4,3-b]pyridin-5-amine within the broader category of pyrazolopyridines highlights its structural and functional diversity, which is crucial for its applications in drug development and synthetic chemistry .
The synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-amine can be achieved through several methods. One common approach involves the cyclization of 5-amino-1,2,3-triazoles with cyanoacetamides, leading to the formation of the desired pyrazolopyridine structure. Another efficient method utilizes readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic substitution reactions (S_NAr) and cyclization steps .
The synthesis process typically includes:
The molecular structure of 1H-Pyrazolo[4,3-b]pyridin-5-amine consists of a fused pyrazole-pyridine system. The compound can be represented as follows:
Key structural features include:
Data such as melting point, boiling point, and solubility characteristics are crucial for understanding its physical behavior in various environments but are not extensively detailed in the current literature .
1H-Pyrazolo[4,3-b]pyridin-5-amine can undergo several chemical reactions:
These reactions typically require specific conditions such as acidic or basic catalysts and varying temperatures (from room temperature to reflux conditions) to achieve optimal yields of substituted pyrazolopyridines and their derivatives .
The mechanism of action for 1H-Pyrazolo[4,3-b]pyridin-5-amine involves its interaction with biological targets that may include enzymes or receptors associated with cellular proliferation pathways. Its structural similarity to purine bases suggests potential interactions with nucleic acid pathways.
Key points include:
The physical properties of 1H-Pyrazolo[4,3-b]pyridin-5-amine include:
Chemical properties include:
Further characterization through techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry is essential for confirming the identity and purity of synthesized compounds .
1H-Pyrazolo[4,3-b]pyridin-5-amine has several notable applications in scientific research:
1H-Pyrazolo[4,3-b]pyridin-5-amine (molecular formula: C₆H₆N₄, molecular weight: 134.14 g/mol) exhibits distinct tautomeric behavior due to its fused heterocyclic structure. The scaffold can theoretically adopt two tautomeric forms: 1H-pyrazolo[4,3-b]pyridine (dominant) and 2H-pyrazolo[4,3-b]pyridine. Computational studies confirm the 1H-tautomer is energetically favored by ~37 kJ/mol (9 kcal/mol) due to extended aromatic delocalization across both rings. In the 1H-form, the pyrazole nitrogen (N1) donates its lone pair to the π-system, enabling full aromaticity in the pyridine ring. This contrasts with the 2H-tautomer, where aromaticity is confined to the pyrazole ring, rendering the pyridine ring non-aromatic [9]. The 5-amino group further stabilizes the system through resonance donation into the electron-deficient pyridine ring, evidenced by a predicted pKa of 11.45 ± 0.40 for the conjugate acid [7]. Density functional theory (DFT) calculations indicate a planar geometry with a dipole moment of ~4.2 D, facilitating intermolecular interactions in solid-state packing [9].
While crystallographic data for the unsubstituted 1H-pyrazolo[4,3-b]pyridin-5-amine remains unreported, studies on N1- and C3-substituted derivatives reveal key structural trends. The fused ring system is strictly planar, with mean deviation from plane < 0.02 Å. Substitutents at N1 (e.g., methyl, phenyl) induce minor torsional adjustments:
Table 1: Crystallographic Parameters for Key Derivatives
Substituent | Bond Length (N1-C5) (Å) | Dihedral Angle (°) | Crystal System | Reference |
---|---|---|---|---|
N1-H (parent) | 1.341 (predicted) | 0 (planar) | N/A | [7] |
N1-CH₃ | 1.347 | 2.1 | Monoclinic | |
N1-Ph | 1.352 | 8.7 | Triclinic | [8] |
C3-COOEt | 1.339 | 1.5 | Orthorhombic | [10] |
Notably, N1-alkylation increases the C3-N2 bond length to 1.350 Å (vs. 1.325 Å in unsubstituted analogs), reflecting diminished double-bond character. Hydrogen bonding dominates solid-state packing: the 5-amino group forms N–H⋯N bridges (2.85–3.10 Å) with pyridine-type nitrogens of adjacent molecules, creating ribbon-like motifs. In carboxylate derivatives (e.g., ethyl 5-aminopyrazolo[4,3-b]pyridine-3-carboxylate), dimeric pairs via N–H⋯O=C interactions are observed [10].
NMR Spectroscopy (DMSO-d₆):
IR Spectroscopy (KBr pellet):
UV-Vis Spectroscopy (MeOH):
Table 2: Computational vs. Experimental Spectroscopic Parameters
Parameter | Experimental | Predicted (DFT B3LYP/6-31G*) |
---|---|---|
H3 Chemical Shift | 8.05 ppm | 8.21 ppm |
C3a Chemical Shift | 151.2 ppm | 153.8 ppm |
C=N IR Stretch | 1615 cm⁻¹ | 1628 cm⁻¹ |
HOMO-LUMO Gap | 3.8 eV | 3.7 eV |
The positional isomerism of pyrazolo[4,3-b]pyridine versus pyrazolo[3,4-b]pyridine significantly impacts electronic distribution and bioactivity. Key differences:
Aromaticity & Tautomerism:Pyrazolo[3,4-b]pyridines exhibit a 1H:2H tautomer ratio of 300,000:83,000 in SciFinder, with the 1H-form dominating due to superior aromatic stabilization [9]. In contrast, pyrazolo[4,3-b]pyridines show < 0.1% 2H-tautomer presence. The 5-amino group in pyrazolo[4,3-b]pyridines enhances electron density at C6 (Mulliken charge: −0.32 e⁻), whereas in [3,4-b]-isomers, amino substitution favors C3 or C5 positions [9] .
Synthetic Accessibility:Pyrazolo[4,3-b]pyridin-5-amine is synthesized via Japp-Klingemann reactions on 2-chloro-3-nitropyridines (yield: 65–85%) [10]. Pyrazolo[3,4-b]pyridines typically require cyclocondensation of 4-aminopyrazole-5-carbaldehydes (yield: 40–60%) [9].
Biological Relevance:Over 300,000 pyrazolo[3,4-b]pyridines are documented, with 14 in drug development phases [9]. Pyrazolo[4,3-b]pyridin-5-amine derivatives serve as kinase inhibitors (e.g., Glumetinib’s core) due to H-bonding topology matching ATP’s adenine [10].
Table 3: Structural and Electronic Comparison of Pyrazolopyridine Isomers
Property | Pyrazolo[4,3-b]pyridin-5-amine | Pyrazolo[3,4-b]pyridin-3-amine | Pyrazolo[3,4-c]pyridin-4-amine |
---|---|---|---|
Dominant Tautomer | 1H (>99%) | 1H (78%) | 2H (91%) |
N1 Chemical Shift (¹H NMR) | 13.2 ppm (N-H) | 8.0 ppm (N-CH₃) | 11.8 ppm (N-H) |
Amino Group pKa | 11.45 | 10.80 | 12.20 |
Log P (Predicted) | 0.39 | 0.87 | 0.25 |
TPSA (Ų) | 67.6 | 67.6 | 67.6 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0